molecular formula C19H15BrN2O3 B10901937 {2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile

{2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile

Cat. No.: B10901937
M. Wt: 399.2 g/mol
InChI Key: ZFIMLPXMINCNJG-ZROIWOOFSA-N
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Description

{2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile is a complex organic compound that features a bromine atom, an ethoxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the electrophilic aromatic substitution reaction, where the bromine atom is introduced into the aromatic ring. This is followed by the formation of the ethoxy group through nucleophilic substitution. The indole moiety is then attached via a condensation reaction with an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, amines, and thiols, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, {2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .

Medicine

In medicine, the compound’s derivatives are being explored for their potential therapeutic effects. These include anti-inflammatory, anticancer, and antimicrobial activities .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of {2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The bromine atom and ethoxy group further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxyacetic acid
  • 2-bromo-6-ethoxy-4-[(Z)-(3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxyacetonitrile

Uniqueness

What sets {2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile apart from similar compounds is its unique combination of functional groups. The presence of the indole moiety, along with the bromine and ethoxy groups, provides a distinct chemical profile that can be exploited for various applications .

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

2-[2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C19H15BrN2O3/c1-2-24-17-11-12(10-15(20)18(17)25-8-7-21)9-14-13-5-3-4-6-16(13)22-19(14)23/h3-6,9-11H,2,8H2,1H3,(H,22,23)/b14-9-

InChI Key

ZFIMLPXMINCNJG-ZROIWOOFSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)Br)OCC#N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)Br)OCC#N

Origin of Product

United States

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